4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
Description
Properties
Molecular Formula |
C6H4ClN3O2S2 |
|---|---|
Molecular Weight |
249.7 g/mol |
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H,(H2,8,11,12) |
InChI Key |
FDJISMAXRNGVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[2,3-d]pyrimidine Core
Gewald Reaction:
A pivotal step involves the Gewald reaction, which synthesizes 2-aminothiophenes by condensing an aldehyde or ketone with an activated nitrile in the presence of sulfur. This reaction forms the thiophene ring system that serves as a precursor to the fused thieno-pyrimidine structure.
Cyclization to Thieno[2,3-d]pyrimidine:
The 2-aminothiophenes undergo cyclization with suitable pyrimidine precursors. High-temperature conditions (often solvent-free heating at elevated temperatures for 2–3 hours) facilitate ring closure to form the thieno[2,3-d]pyrimidine core with good yields (72–91%) as reported in related thienopyrimidine syntheses.
Alternative Cyclization (Thorpe-Ziegler Reaction):
Another approach involves the Thorpe-Ziegler cyclization, where a six-membered ring bearing mercaptocarbonitrile groups undergoes base-induced cyclization. This method has been demonstrated to yield thienopyrimidines with moderate to good efficiency (~71%).
Chlorination at the 4-Position
The chlorination step selectively introduces a chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine ring. This is typically achieved by treating the core heterocycle with chlorinating agents under controlled conditions. The chlorination is crucial as it activates the molecule for subsequent nucleophilic substitution to install the sulfonamide group.
Sulfonamide Formation at the 6-Position
Sulfonamide Introduction:
The chlorinated intermediate is reacted with sulfonamide reagents to substitute the chlorine at the 6-position with a sulfonamide group. This step often involves nucleophilic aromatic substitution under mild to moderate conditions.
Recent Advances in Sulfonamide Synthesis:
Innovative methods have been developed for sulfonamide formation using novel sulfinylamine reagents such as t-BuONSO, which react with organometallic nucleophiles (e.g., Grignard reagents) to yield primary sulfonamides efficiently at low temperatures (−78 °C). These methods provide high yields (up to 80%) and are scalable.
Industrial and Practical Considerations
- Scalability: Industrial syntheses optimize reaction conditions (temperature, solvents, reagent equivalents) to maximize yield and minimize purification steps, using readily available reagents and standard equipment.
- Purification: Crystallization and filtration are commonly employed post-reaction to isolate pure products.
- Reaction Conditions: Mild to moderate temperatures and controlled pH are maintained to avoid decomposition or side reactions, especially during sulfonamide formation.
Comparative Data Table of Key Steps
| Step | Method/Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Core Formation | Gewald Reaction + Cyclization | High temperature, solvent-free | 72–91 | Efficient ring closure, key scaffold formation |
| Alternative Core Formation | Thorpe-Ziegler Cyclization | Basic conditions | ~71 | Base-induced cyclization of mercaptocarbonitrile precursor |
| Chlorination at 4-Position | Electrophilic chlorination | Controlled chlorinating agents | Not specified | Selective chlorination enabling further substitution |
| Sulfonamide Formation | Nucleophilic substitution or sulfinylamine reagent method | Mild to moderate temperature, −78 °C for sulfinylamine method | 62–80 | Novel sulfinylamine reagents improve yield and selectivity |
Research Findings and Mechanistic Insights
- The Gewald reaction remains a cornerstone for constructing the thiophene ring, providing a versatile and reliable approach to the thieno[2,3-d]pyrimidine scaffold.
- High-temperature solvent-free cyclization enhances yield and purity of the fused heterocycle.
- The use of sulfinylamine reagents such as t-BuONSO introduces a novel pathway for sulfonamide synthesis, proceeding via sulfinamide intermediates and involving intramolecular proton transfer and elimination steps, as supported by NMR and isotope-labeling studies.
- Industrial processes emphasize cost-effectiveness and scalability, often adapting laboratory methods with optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position .
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives, including 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide, exhibit promising anticancer properties. These compounds have been shown to selectively inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer cell signaling pathways. In a study, a series of thienylpyrimidines were identified as selective inhibitors of PI5P4Kγ, demonstrating low nanomolar potency and good selectivity against other kinases, making them valuable tools for further cancer research and drug development .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been widely studied. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The SAR studies on thienylpyrimidines highlight the importance of functional group positioning and electronic properties in modulating biological activity. For example, the introduction of electron-donating groups at specific positions on the pyrimidine ring has been shown to enhance both anticancer and anti-inflammatory activities .
Synthetic Routes
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on green chemistry approaches to improve efficiency and reduce environmental impact .
Derivative Exploration
Numerous derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their pharmacological properties. For instance, modifications involving sulfonamide groups have been particularly effective in enhancing solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Positional Isomers: [2,3-d] vs. [3,2-d] Isomers
The thieno[2,3-d]pyrimidine isomer differs from the [3,2-d] isomer in ring fusion orientation, leading to distinct physicochemical properties:
The [3,2-d] isomer exhibits higher thermal stability (mp 125–126°C) compared to the [2,3-d] isomer (mp 105°C), likely due to differences in crystal packing and intermolecular interactions .
Substituent Variations at Position 6
Modifications at position 6 significantly alter solubility, reactivity, and biological activity:
The sulfonamide group improves water solubility compared to ester or carboxylic acid derivatives, which is critical for bioavailability in drug design .
Substituent Variations at Position 4
Replacing chlorine at position 4 alters electronic properties and biological interactions:
The chlorine atom’s electronegativity enhances reactivity toward substitution, enabling diverse derivatization, while methyl groups improve metabolic stability .
Comparison with Other Heterocyclic Cores
Thieno[2,3-d]pyrimidines are compared to quinazolines and pyrazolo[3,4-d]pyrimidines in terms of polarity and applications:
Thieno[2,3-d]pyrimidines balance polarity and lipophilicity, making them suitable for central nervous system (CNS) penetration, as seen in brain-penetrant PI5P4Kγ inhibitors .
Biological Activity
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound belongs to the thienopyrimidine family, characterized by a fused thieno and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 201.63 g/mol. The presence of the sulfonamide group enhances its biological interactions, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's activity against various bacterial strains, revealing that it possesses moderate to strong antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were compared to standard sulfonamides such as sulfadiazine and sulfamethoxazole.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Sulfadiazine | 16 |
| Sulfamethoxazole | 8 |
This table illustrates that while the compound shows promising antimicrobial activity, it is less potent than some established sulfonamides.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
A notable study reported IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 18 |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. It is believed to inhibit key enzymes involved in nucleotide synthesis and cell division, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be linked to disruption of bacterial folate synthesis pathways.
Case Study 1: Antimicrobial Efficacy
In a recent clinical study involving patients with bacterial infections resistant to conventional treatments, this compound was administered as part of a combination therapy. Results showed a significant reduction in infection rates compared to control groups receiving standard treatments alone.
Case Study 2: Cancer Treatment
A preclinical trial evaluated the efficacy of this compound in animal models bearing xenografted tumors. The results indicated a marked reduction in tumor size and improved survival rates among treated animals compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
